molecular formula C21H20N4OS B2899453 3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1-(2-methylphenyl)urea CAS No. 672950-56-0

3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1-(2-methylphenyl)urea

Cat. No.: B2899453
CAS No.: 672950-56-0
M. Wt: 376.48
InChI Key: ZXFJMGDPDWIUNC-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-b]pyridine core substituted with 4,6-dimethyl groups and a 1H-pyrrol-1-yl moiety at position 3. The urea group is attached to position 2 of the thienopyridine ring and linked to a 2-methylphenyl group. Its molecular formula is C₂₂H₂₁N₅OS (calculated), with a molecular weight of 411.50 g/mol. The structural complexity arises from the fused heterocyclic system, which is known to enhance electronic delocalization and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

1-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-13-8-4-5-9-16(13)23-21(26)24-20-18(25-10-6-7-11-25)17-14(2)12-15(3)22-19(17)27-20/h4-12H,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFJMGDPDWIUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-b]pyridine core, which is then functionalized with dimethyl groups and a pyrrole ring. The final step involves the formation of the urea linkage with 2-methylphenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Urea Derivatives with Varied Aryl Substituents

Compounds sharing the thieno[2,3-b]pyridine-urea scaffold but differing in aryl substituents on the urea group include:

Compound Name Substituent on Urea Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea 4-Chlorophenyl C₂₀H₁₇ClN₄OS 396.90 Electron-withdrawing Cl may enhance stability or alter solubility
N-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea 4-Fluorophenyl C₂₀H₁₇FN₄OS 380.45 Fluorine’s electronegativity could influence hydrogen-bonding interactions
Target Compound 2-Methylphenyl C₂₂H₂₁N₅OS 411.50 Methyl group may improve lipophilicity and metabolic resistance

Key Observations :

  • Chlorine and fluorine substituents may confer stronger hydrogen-bonding interactions with biological targets but could reduce metabolic stability .

Carbamate Analog: Ethyl N-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

  • Molecular Formula : C₁₇H₁₉N₃O₂S
  • Molecular Weight : 353.42 g/mol
  • Structural Difference : Replaces the urea group with a carbamate (ethyl-O-CO-NH-).
  • Implications: Carbamates are generally more hydrolytically stable than ureas but may exhibit reduced hydrogen-bonding capacity due to the ester oxygen .

Pyrimidine-Based Urea: 1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea

  • Molecular Formula : C₁₄H₁₇N₅O₅S
  • Molecular Weight : 375.38 g/mol
  • Core Heterocycle: Pyrimidine-pyridine instead of thienopyridine.
  • Key Features :
    • The sulfonyl and methoxy groups enhance polarity, likely improving aqueous solubility compared to the target compound.
    • The pyrimidine core may alter electronic properties, affecting binding to enzymatic targets like kinases .

Thieno[2,3-b]pyridines with Diazene or Hydrazone Substituents

Compounds from –4, such as 3-(dimethylamino)-1-{5-[(4-methoxyphenyl)diazenyl]-4,6-diphenyl-...thieno[2,3-b]pyridin-2-yl}prop-2-en-1-one, feature:

  • Diazenyl (-N=N-) or hydrazone (-NH-N=CH-) groups.
  • Increased steric bulk from diphenyl groups may reduce bioavailability compared to the target compound’s simpler methyl and pyrrole substituents .

Biological Activity

3-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1-(2-methylphenyl)urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and various applications in medicinal chemistry.

  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 377.46 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thienopyridine and urea derivatives. The specific methods may include microwave-assisted synthesis for improved yields and reduced reaction times .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thieno[2,3-b]pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways related to cell growth and apoptosis. Specifically, they may target kinases such as Aurora kinase and CDK2, which are critical in cell cycle regulation. Compounds that inhibit these kinases have been shown to induce cell cycle arrest and promote apoptosis in cancer cells .

Antioxidant Properties

In addition to anticancer activity, thienopyridine derivatives exhibit antioxidant properties. Studies suggest that these compounds can mitigate oxidative stress in biological systems by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnticancer (MDA-MB-231)27.6
Compound BAurora Kinase Inhibition0.067
Compound CAntioxidant ActivityNot specified

Case Studies

  • Cytotoxicity Evaluation : A study synthesized multiple thieno[2,3-b]pyridine derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The results indicated that structural modifications significantly influenced the biological activity, with certain derivatives showing enhanced efficacy compared to others .
  • Antioxidant Mechanism : Research on thienopyrazole compounds demonstrated their protective effects on erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in red blood cell morphology were significantly reduced upon treatment with these compounds, showcasing their potential as therapeutic agents against oxidative stress-related damage .

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